N-benzyl-N-isopropyl-2-furamide
Description
N-Benzyl-N-isopropyl-2-furamide is a synthetic amide derivative featuring a furan-2-carboxamide core substituted with benzyl and isopropyl groups on the amide nitrogen. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.3 g/mol.
Properties
IUPAC Name |
N-benzyl-N-propan-2-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-12(2)16(11-13-7-4-3-5-8-13)15(17)14-9-6-10-18-14/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHTYIZJSXVDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The primary analog for comparison is N-[2-(1-Isobutyl-1H-Benzimidazol-2-yl)ethyl]-2-furamide (), which shares the furan-2-carboxamide backbone but incorporates a benzimidazole moiety linked via an ethyl group and an isobutyl substituent. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Property | N-Benzyl-N-Isopropyl-2-Furamide | N-[2-(1-Isobutyl-1H-Benzimidazol-2-yl)ethyl]-2-Furamide |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO₂ | C₁₉H₂₂N₃O₂ |
| Molecular Weight | 243.3 g/mol | 324.4 g/mol |
| Substituents | Benzyl, isopropyl | Isobutyl, benzimidazole, ethyl |
| Functional Groups | Furan, amide | Furan, amide, benzimidazole |
| Nitrogen Atoms | 1 | 3 |
| Key Structural Features | - Two N-alkyl groups - Compact hydrophobic profile |
- Benzimidazole (planar aromatic system) - Extended ethyl linker |
Implications of Structural Variations
A. Hydrophobicity and Solubility
- Benzimidazole Analog : The benzimidazole moiety introduces polarity due to its nitrogen-rich aromatic system, which may enhance solubility in polar solvents. However, the larger molecular size (324.4 g/mol) could offset this advantage .
C. Metabolic Stability
Research Findings and Hypotheses
- Thermodynamic Stability : Molecular modeling suggests that the benzimidazole analog’s planar structure may enhance crystalline packing, improving thermal stability.
- Pharmacokinetic Profiles : While neither compound has been clinically tested, the benzimidazole analog’s polarity may favor renal excretion, whereas the target compound’s lipophilicity could promote tissue accumulation.
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